molecular formula C20H30ClN B13431571 (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride

(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride

Cat. No.: B13431571
M. Wt: 319.9 g/mol
InChI Key: XREFLPSVCZRALM-WFKAORKKSA-N
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Description

(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[94003,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.

    Introduction of the dimethylamino group: This is usually achieved through nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound.

    Reduction: This can lead to the formation of different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine
  • (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrobromide

Uniqueness

The uniqueness of (3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride lies in its specific tricyclic structure and the presence of the dimethylamino group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H30ClN

Molecular Weight

319.9 g/mol

IUPAC Name

(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride

InChI

InChI=1S/C20H29N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3;1H/b20-12-;/t17-,19+;/m0./s1

InChI Key

XREFLPSVCZRALM-WFKAORKKSA-N

Isomeric SMILES

CN(C)CC/C=C/1\[C@@H]2CCCC[C@H]2CCC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl

Origin of Product

United States

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